molecular formula C15H15NO4 B3002107 (2E)-N-[4-(2H-1,3-benzodioxol-5-yloxy)but-2-yn-1-yl]but-2-enamide CAS No. 1448139-74-9

(2E)-N-[4-(2H-1,3-benzodioxol-5-yloxy)but-2-yn-1-yl]but-2-enamide

Cat. No.: B3002107
CAS No.: 1448139-74-9
M. Wt: 273.288
InChI Key: BRXHNHXQSJMZPS-GORDUTHDSA-N
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Description

(2E)-N-[4-(2H-1,3-benzodioxol-5-yloxy)but-2-yn-1-yl]but-2-enamide is a complex organic compound characterized by the presence of a benzodioxole moiety, a but-2-yn-1-yl group, and a but-2-enamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-[4-(2H-1,3-benzodioxol-5-yloxy)but-2-yn-1-yl]but-2-enamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Benzodioxole Moiety: This step involves the reaction of catechol with methylene chloride in the presence of a base to form the benzodioxole ring.

    Alkyne Formation:

    Amide Formation: The final step involves the formation of the but-2-enamide structure through an amidation reaction, where an amine reacts with an acyl chloride or an ester under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of more efficient catalysts to increase yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-[4-(2H-1,3-benzodioxol-5-yloxy)but-2-yn-1-yl]but-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the benzodioxole moiety or the alkyne group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as amines, thiols, or halides

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols, amines

    Substitution: Substituted benzodioxole derivatives, substituted alkynes

Scientific Research Applications

(2E)-N-[4-(2H-1,3-benzodioxol-5-yloxy)but-2-yn-1-yl]but-2-enamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (2E)-N-[4-(2H-1,3-benzodioxol-5-yloxy)but-2-yn-1-yl]but-2-enamide involves its interaction with specific molecular targets and pathways. The benzodioxole moiety can interact with enzymes or receptors, leading to modulation of their activity. The alkyne group can undergo click chemistry reactions, facilitating the formation of covalent bonds with target molecules. The amide group can form hydrogen bonds, enhancing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

    (2E)-4-(1,3-benzodioxol-5-yl)-2-butenoic acid: Similar structure but lacks the alkyne and amide groups.

    3-(2H-1,3-benzodioxol-5-yl)-1-phenylprop-2-en-1-one: Contains a benzodioxole moiety but has a different functional group arrangement.

Uniqueness

(2E)-N-[4-(2H-1,3-benzodioxol-5-yloxy)but-2-yn-1-yl]but-2-enamide is unique due to its combination of a benzodioxole moiety, an alkyne group, and an amide group. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

(E)-N-[4-(1,3-benzodioxol-5-yloxy)but-2-ynyl]but-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO4/c1-2-5-15(17)16-8-3-4-9-18-12-6-7-13-14(10-12)20-11-19-13/h2,5-7,10H,8-9,11H2,1H3,(H,16,17)/b5-2+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRXHNHXQSJMZPS-GORDUTHDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC(=O)NCC#CCOC1=CC2=C(C=C1)OCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C(=O)NCC#CCOC1=CC2=C(C=C1)OCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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